molecular formula C21H26N4O B11127342 1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11127342
M. Wt: 350.5 g/mol
InChI Key: HGQPDPAHLWJXPP-UHFFFAOYSA-N
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Description

1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the isopropyl, methyl, and phenylpropyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-phenylpropylamine: Shares a similar phenylpropyl group but lacks the pyrazolo[3,4-b]pyridine core.

    4-phenyl-2-butylamine: Another compound with a phenyl group but different structural features.

Uniqueness

1-isopropyl-6-methyl-N-(1-methyl-3-phenylpropyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

6-methyl-N-(4-phenylbutan-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N4O/c1-14(2)25-20-19(13-22-25)18(12-16(4)23-20)21(26)24-15(3)10-11-17-8-6-5-7-9-17/h5-9,12-15H,10-11H2,1-4H3,(H,24,26)

InChI Key

HGQPDPAHLWJXPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC(C)CCC3=CC=CC=C3

Origin of Product

United States

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